(E)-4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid
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Overview
Description
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid is an organic compound characterized by the presence of both dichlorophenyl and phenyl groups attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid typically involves multi-step organic reactions. One common method includes the reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and minimize costs. The exact methods can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically require controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups introduced.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylboronic acid: Shares the dichlorophenyl group but differs in its boronic acid functionality.
4-Chlorophenylboronic acid: Similar structure with a single chlorine substitution.
Phenylboronic acid: Lacks the dichlorophenyl group but shares the phenylboronic acid structure.
Uniqueness
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid is unique due to its combination of dichlorophenyl and phenyl groups attached to a butenoic acid backbone
Properties
Molecular Formula |
C16H12Cl2O2 |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
(E)-4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20)/b13-7+ |
InChI Key |
SBSRZRLDJSBWQH-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CC(=O)O)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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